molecular formula C20H27N3O2S B2931818 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)methanesulfonamide CAS No. 946317-27-7

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)methanesulfonamide

Cat. No. B2931818
CAS RN: 946317-27-7
M. Wt: 373.52
InChI Key: LNXBLLVMGMFPKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H27N3O2S and its molecular weight is 373.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

Research into methods for synthesizing precursors and derivatives related to isoquinoline compounds has been explored. For instance, Fredriksson and Stone-Elander (2002) demonstrated a microwave-assisted method for the rapid demethylation of methyl phenyl ethers using methanesulfonic acid, highlighting a technique that could be relevant for modifying similar structures for research applications (Fredriksson & Stone-Elander, 2002).

Structural Analysis and Complexation

Sokol et al. (2002) studied the structure of a dihydroisoquinoline derivative, providing insights into its molecular configuration and the potential for complexation with metal salts. This research can be indicative of the structural analyses required to understand the binding and interaction properties of similar compounds (Sokol et al., 2002).

Potential Pharmacological Applications

Anan et al. (1996) investigated a series of tetrahydroisoquinoline derivatives for their renal vasodilation activity, demonstrating the pharmacological potential of such structures in medical research (Anan et al., 1996).

Catalysts and Reaction Mechanisms

The use of isoquinoline derivatives as intermediates in catalytic reactions has been explored to synthesize various organic compounds. For example, research by Suzuki et al. (2015) on the synthesis of optically active tetrahydroquinoline demonstrates the role of such compounds in developing new reaction mechanisms and catalysts (Suzuki et al., 2015).

Advanced Materials and Ligands

Mutlu and Irez (2008) synthesized new iminooxime ligands and their cobalt(III) complexes, showing the utility of quinoline derivatives in creating materials with potential applications in catalysis and material science (Mutlu & Irez, 2008).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c1-22(2)19-10-8-17(9-11-19)20(14-21-26(3,24)25)23-13-12-16-6-4-5-7-18(16)15-23/h4-11,20-21H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXBLLVMGMFPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)methanesulfonamide

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